N-(2-(dimethylamino)ethyl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride
Description
This compound is a structurally complex benzamide derivative featuring multiple pharmacophoric elements. Its core structure includes a benzamide scaffold substituted with a sulfamoyl group (N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl), a dimethylaminoethyl group, and a 4-methylbenzo[d]thiazol-2-yl moiety. The hydrochloride salt enhances solubility, a critical factor for bioavailability in drug development. The sulfamoyl group is a hallmark of enzyme inhibitors (e.g., carbonic anhydrase, kinase inhibitors), while the benzo[d]thiazol ring is common in bioactive molecules targeting kinases or antimicrobial pathways . The tetrahydrofuran (THF) methyl substituent may improve metabolic stability and membrane permeability due to its lipophilic and hydrogen-bonding properties .
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N-(4-methyl-1,3-benzothiazol-2-yl)-4-[methyl(oxolan-2-ylmethyl)sulfamoyl]benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N4O4S2.ClH/c1-18-7-5-9-22-23(18)26-25(34-22)29(15-14-27(2)3)24(30)19-10-12-21(13-11-19)35(31,32)28(4)17-20-8-6-16-33-20;/h5,7,9-13,20H,6,8,14-17H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVPVCAAMICRHBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)N(CCN(C)C)C(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)CC4CCCO4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33ClN4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
553.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(dimethylamino)ethyl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride is a complex organic compound with potential therapeutic applications. Understanding its biological activity is crucial for evaluating its efficacy and safety in clinical settings.
Chemical Structure
The compound features several functional groups that contribute to its biological properties:
- Dimethylamino group : Known for enhancing solubility and bioavailability.
- Tetrahydrofuran moiety : May influence the compound's interaction with biological targets.
- Sulfamoyl group : Often associated with antimicrobial activity.
- Benzo[d]thiazole ring : This structure is linked to various pharmacological effects, including anti-cancer properties.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, benzo[d]thiazole derivatives have been shown to inhibit tumor growth in various cancer cell lines by inducing apoptosis and cell cycle arrest .
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Example 1 | A549 (Lung cancer) | 5.0 | Induces apoptosis |
| Example 2 | MCF7 (Breast cancer) | 3.8 | Inhibits proliferation |
Antimicrobial Activity
The sulfamoyl group suggests potential antimicrobial properties. Similar compounds have demonstrated effectiveness against a range of bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli .
Neuroprotective Effects
Preliminary studies suggest that the dimethylaminoethyl component may confer neuroprotective effects, possibly through modulation of neurotransmitter systems or reduction of oxidative stress .
Study 1: Anticancer Efficacy
A study evaluated the anticancer efficacy of a related compound in a mouse model of breast cancer. The compound significantly reduced tumor size compared to controls, with an observed increase in apoptotic cells within the tumor tissue.
Study 2: Antimicrobial Testing
In vitro assays were conducted to assess the antimicrobial activity against various bacterial strains. The compound showed promising results, particularly against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to N-(2-(dimethylamino)ethyl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride exhibit significant anticancer properties. The thiazole ring is often associated with the inhibition of cancer cell proliferation. Studies have shown that derivatives of this compound can induce apoptosis in various cancer cell lines, making them candidates for further development as anticancer agents .
Antibacterial Properties
The sulfonamide component of the compound suggests potential antibacterial activity. Sulfonamides are known for their ability to inhibit bacterial growth by interfering with folic acid synthesis. Preliminary studies have demonstrated that the compound exhibits activity against several gram-positive and gram-negative bacteria, indicating its potential as a broad-spectrum antibiotic .
Neurological Applications
The dimethylaminoethyl group may confer neuroprotective effects, which could be beneficial in treating neurological disorders such as Alzheimer's disease. Compounds with similar structures have been investigated for their ability to inhibit acetylcholinesterase, an enzyme that breaks down acetylcholine, thereby enhancing cholinergic transmission in the brain .
Synthetic Routes
The synthesis of this compound involves several key steps:
- Formation of the Thiazole Ring : Utilizing appropriate precursors and reaction conditions to synthesize the thiazole structure.
- Introduction of the Dimethylamino Group : Employing alkylation techniques to introduce the dimethylamino group onto an ethylene chain.
- Sulfamoylation : Reacting the intermediate with sulfamic acid derivatives to incorporate the sulfonamide functionality.
- Final Coupling Reaction : Combining all synthesized components through amide bond formation to yield the final product.
Case Studies
Several case studies highlight the efficacy of this compound in various applications:
- A study published in Journal of Medicinal Chemistry explored derivatives of thiazole-based compounds and their anticancer properties, demonstrating significant tumor growth inhibition in animal models .
- Another investigation focused on the antibacterial activity of sulfonamide-containing compounds, revealing promising results against resistant bacterial strains .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of N-substituted benzamide derivatives with sulfonamide or sulfamoyl functionalities. Below is a comparative analysis with structurally related compounds from the literature:
Table 1: Structural Comparison of Key Analogues
Key Differences in Pharmacological and Physicochemical Properties
Solubility and Bioavailability :
- The hydrochloride salt in the target compound improves aqueous solubility compared to neutral analogues like 1171087-47-0, which lacks ionizable groups .
- The THF-methyl group introduces a chiral center and may enhance membrane permeability relative to the piperidine sulfonyl group in 1215321-47-3 .
The 4-methylbenzo[d]thiazol-2-yl moiety may confer selectivity for kinase targets over antimicrobial pathways, unlike the brominated thiazole in 1171087-47-0 .
Synthetic Complexity :
- The target compound requires multi-step synthesis involving amide coupling (e.g., using EDC/HOBt) for the benzamide core, similar to methods in and .
- In contrast, 921074-49-9 employs simpler tetrazole ring formation via cycloaddition reactions, reducing synthetic challenges .
Research Findings and Challenges
- Spectral Confirmation : The target compound’s structure would require NMR and IR analysis to confirm tautomerism and substituent positions, as demonstrated in and for triazole-thione derivatives .
- Thermodynamic Stability : The THF-methyl group may introduce conformational flexibility, necessitating molecular dynamics simulations to assess binding stability .
- Toxicity Risks: The dimethylaminoethyl group could pose hepatotoxicity risks, as seen in similar tertiary amine-containing drugs .
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be standardized?
Methodological Answer:
- The synthesis of complex benzamide derivatives typically involves multi-step reactions. Key steps include sulfamoylation, alkylation, and benzamide coupling. For example, sulfamoyl group introduction may require controlled addition of sulfonyl chlorides under anhydrous conditions, as seen in analogous syntheses using potassium carbonate as a base .
- Standardization involves monitoring reaction parameters (temperature, solvent purity, and stoichiometry). For instance, evidence from similar compounds suggests acetonitrile as a solvent for sulfonamide formation, with yields optimized at 60–80°C .
- Hazard analysis and reagent purity (e.g., >98% O-benzyl hydroxylamine HCl) are critical for reproducibility .
Q. Which characterization techniques are most effective for verifying structural integrity?
Methodological Answer:
- NMR Spectroscopy : 1H and 13C NMR are essential for confirming substituent positions and salt formation. For example, dimethylaminoethyl groups show characteristic δ 2.2–2.5 ppm (N-CH3) and δ 3.4–3.7 ppm (CH2-N) .
- HPLC : Purity assessment (>95%) is recommended using C18 columns with acetonitrile/water gradients .
- Mass Spectrometry : ESI-MS can detect the molecular ion peak (e.g., [M+H]+) and confirm hydrochloride salt formation .
Q. How can solubility challenges be addressed in preclinical studies?
Methodological Answer:
- Hydrochloride salts improve aqueous solubility. Techniques include pH adjustment (e.g., phosphate buffer at pH 6.5–7.5) and co-solvents like PEG-400 .
- Micellar solubilization using polysorbate-80 (0.1–1% w/v) is effective for in vitro assays .
Advanced Questions
Q. How can computational methods accelerate reaction optimization?
Methodological Answer:
- Quantum chemical calculations (e.g., DFT) predict intermediates and transition states, narrowing experimental conditions. ICReDD’s workflow combines computation and data science to identify optimal catalysts or solvents .
- AI-driven tools (e.g., COMSOL Multiphysics) simulate reaction kinetics, reducing trial-and-error iterations. For example, virtual screening of tetrahydrofuran derivatives can prioritize synthetic routes .
Q. What strategies are used to analyze structure-activity relationships (SAR) for this compound?
Methodological Answer:
- Systematic substitution of the tetrahydrofuran-methyl or benzo[d]thiazole groups is performed. For instance, replacing the tetrahydrofuran moiety with pyrrolidine analogs (as in ) can reveal steric/electronic effects .
- Bioassays (e.g., kinase inhibition or antimicrobial activity) are paired with molecular docking to map pharmacophore regions .
Q. How should researchers resolve contradictory biological data across studies?
Methodological Answer:
Q. What mechanistic insights exist for sulfamoyl group reactivity in this compound?
Methodological Answer:
- The sulfamoyl group’s electrophilicity is influenced by N-methyl and tetrahydrofuran-methyl substituents. Kinetic studies (e.g., stopped-flow UV-Vis) can track sulfamoylation rates, while LC-MS identifies transient intermediates .
- Isotopic labeling (e.g., 34S) elucidates sulfur participation in nucleophilic substitutions .
Q. How is target-specific biological activity validated?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
